molecular formula C6H9N3O2 B12356701 Kupferron

Kupferron

Cat. No.: B12356701
M. Wt: 155.15 g/mol
InChI Key: GXCSNALCLRPEAS-CFYXSCKTSA-N
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Description

Kupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula ( \text{NH}_4[\text{C}_6\text{H}_5\text{N(O)NO}] ). It is a white or light yellow crystalline solid that is soluble in water and alcohol. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .

Preparation Methods

Kupferron is synthesized from phenylhydroxylamine and an NO+ source. The reaction involves the following steps :

    Phenylhydroxylamine Preparation: Nitrobenzene is reduced with zinc powder in an aqueous solution of ammonium chloride to produce phenylhydroxylamine.

    This compound Formation: Phenylhydroxylamine is then dissolved in ether, and an excess of ammonia is added, followed by the addition of n-butyl nitrite. .

Chemical Reactions Analysis

Kupferron undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous solutions, ether, and controlled temperatures. Major products formed from these reactions are metal chelates, which are used for quantitative and qualitative analysis .

Scientific Research Applications

Kupferron has a wide range of applications in scientific research, including:

Mechanism of Action

Kupferron exerts its effects primarily through the formation of stable chelate complexes with metal ions. The anion binds to metal cations via its two oxygen atoms, forming five-membered rings. This chelation process is crucial for its role in analytical chemistry and metal ion separation .

Comparison with Similar Compounds

Kupferron is unique due to its ability to form stable chelates with a wide range of metal ions. Similar compounds include:

This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.

Biological Activity

Kupferron, known chemically as the ammonium salt of N-nitroso-N-phenylhydroxylamine, has garnered significant attention due to its biological activity, particularly its carcinogenic properties and effects on cellular mechanisms. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a crystalline compound that is soluble in water and organic solvents. Its molecular formula is C6H8N2OC_6H_8N_2O, with a molecular weight of approximately 155.2 g/mol. The compound is primarily used in analytical chemistry for its ability to complex with metal ions, thus facilitating the separation and determination of various metals such as copper and iron.

PropertyValue
Molecular Weight155.2 g/mol
Melting Point163°C to 164°C
Water Solubility608 g/L at 25°C
Log Kow-1.73
Vapor Pressure6.29×1056.29\times 10^{-5} mm Hg at 25°C

Carcinogenicity

This compound has been classified as reasonably anticipated to be a human carcinogen based on extensive studies in experimental animals. Research conducted by the National Cancer Institute (NCI) indicated that oral exposure to this compound resulted in tumors at multiple tissue sites in both mice and rats. Specifically, it was associated with:

  • Hemangiosarcoma : A type of cancer affecting blood vessels.
  • Hepatocellular carcinoma : Liver cancer observed predominantly in rats.
  • Adenoma : Benign tumors found in various organs.

The incidence of these tumors was significantly higher in treated groups compared to controls, indicating a dose-dependent relationship with exposure levels .

Genotoxic Effects

This compound has demonstrated genotoxic effects in various studies:

  • In vitro studies on HeLa cells showed that this compound inhibited DNA synthesis, indicating potential genotoxicity .
  • Cytogenetic assessments in Chinese hamster ovary (CHO) cells revealed significant increases in chromosomal aberrations and sister-chromatid exchanges when exposed to this compound, particularly in the presence of metabolic activation from rat liver extracts .

Case Studies

Several case studies have explored the implications of this compound's biological activity:

  • Long-term Exposure Study : In a study involving Fischer 344 rats, long-term dietary exposure to this compound resulted in a marked increase in mortality rates and tumor incidence over a period of 78 weeks. The survival rates were significantly lower in treated groups compared to controls .
  • Tumor Incidence Analysis : A comprehensive analysis indicated that both male and female mice exhibited a significant increase in the incidence of various cancers, including hepatocellular carcinoma and hemangiosarcoma, correlating with higher doses of this compound administered .

Table 2: Summary of Tumor Incidence from Animal Studies

Study TypeSpeciesDose (g/kg diet)Tumor Types Observed
NCI Long-term StudyMice0.2 - 0.4Hemangiosarcoma, Hepatocellular carcinoma
Fischer 344 Rat StudyRats0.15 - 0.30Hemangiosarcoma, Adenoma

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

azane;(Z)-hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-;

InChI Key

GXCSNALCLRPEAS-CFYXSCKTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/O)/[O-].N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].N

Origin of Product

United States

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